An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile. Given the limited direct experimental data available for this specific molecule, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to offer a robust predictive profile. This approach is grounded in the understanding that the substitution of a 4-methoxyphenyl group with a 4-ethoxyphenyl group results in predictable modifications of the molecule's characteristics. All predicted data is explicitly identified, and methodologies for experimental verification are provided.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These nitrogen-containing five-membered heterocyclic compounds are integral to the development of pharmaceuticals and agrochemicals. The specific class of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors for targeted cancer therapy. Understanding the physicochemical properties of these intermediates is paramount for optimizing reaction conditions, predicting bioavailability, and ensuring the quality and stability of final products.
Synthesis of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a well-established process, typically achieved through a Michael-type addition reaction followed by cyclization. The primary route involves the condensation of (ethoxymethylene)malononitrile with the corresponding aryl hydrazine.[1][2] This one-pot synthesis is highly regioselective, yielding the desired 5-amino isomer as the exclusive product.[1]
Caption: Synthetic pathway for 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below, adapted from established procedures for analogous compounds.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyphenylhydrazine (1 equivalent) in absolute ethanol.
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Reagent Addition: To this stirring solution, add a solution of (ethoxymethylene)malononitrile (1 equivalent) in absolute ethanol dropwise over 15 minutes.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile. Values are predicted based on data from the closely related 4-methoxyphenyl analog and other similar structures.[1]
| Property | Predicted Value | Basis for Prediction & Experimental Considerations |
| Molecular Formula | C₁₂H₁₂N₄O | Calculated from structure. |
| Molecular Weight | 228.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Based on the appearance of analogous compounds.[1] |
| Melting Point | Approx. 155-165 °C | The 4-methoxyphenyl analog has a melting point of 148.4-148.8 °C.[1] The addition of a methylene group in the ethoxy substituent is expected to slightly increase the melting point due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in alcohols (e.g., Ethanol, Methanol); likely insoluble in water and non-polar solvents (e.g., Hexane). | General solubility profile for this class of compounds. Experimental verification using standard solubility assays is recommended. |
| pKa | Estimated 3-4 (for the amino group) and 12-13 (for the pyrazole N-H, if tautomerism occurs) | Based on typical pKa values for aromatic amines and pyrazoles. The electron-withdrawing nitrile group will influence the basicity of the amino group. |
| LogP | Estimated 2.0 - 2.5 | The 4-methoxyphenyl analog has a calculated LogP. The ethoxy group will slightly increase lipophilicity compared to the methoxy group. |
| CAS Number | Not assigned | As of the latest search, a specific CAS number for this compound has not been assigned. |
Spectral and Analytical Characterization
The structural elucidation of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile relies on a combination of spectroscopic techniques. The expected spectral data, extrapolated from analogs, are detailed below.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the pyrazole ring proton, and the amino group protons.
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Ethoxy Group: A triplet at approximately 1.4 ppm (CH₃) and a quartet at approximately 4.1 ppm (OCH₂).
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Amino Group: A broad singlet at approximately 4.6-4.8 ppm (NH₂).
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Aromatic Protons: Two doublets in the range of 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.
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Pyrazole Proton: A singlet at approximately 7.6 ppm.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Ethoxy Group: Signals at approximately 15 ppm (CH₃) and 64 ppm (OCH₂).
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Aromatic Carbons: Four signals in the aromatic region (115-160 ppm).
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Pyrazole Carbons: Signals corresponding to the C-CN, C-NH₂, and the CH of the pyrazole ring.
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Nitrile Carbon: A signal around 114 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the amino group.
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C≡N Stretching: A sharp absorption band around 2210-2230 cm⁻¹.
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C-O Stretching: An absorption band around 1250 cm⁻¹ for the aryl ether.
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C=C and C=N Stretching: Bands in the region of 1500-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): Expected at m/z = 228.
Experimental Protocol: Analytical Characterization
Caption: Workflow for the analytical characterization of the synthesized compound.
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Sample Preparation: Prepare solutions of the purified compound in appropriate deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed as a solid (KBr pellet) or as a thin film. For mass spectrometry, a dilute solution in a suitable volatile solvent is required.
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Data Acquisition: Acquire the ¹H NMR, ¹³C NMR, IR, and mass spectra using standard laboratory instrumentation.
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Data Analysis: Analyze the obtained spectra to identify characteristic peaks and fragmentation patterns. Compare the experimental data with the predicted values to confirm the structure of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile.
Conclusion and Future Directions
This technical guide provides a detailed predictive overview of the physicochemical properties of 5-Amino-1-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile, a valuable intermediate in synthetic and medicinal chemistry. While direct experimental data is currently lacking, the information presented, based on sound chemical principles and data from close analogs, offers a strong foundation for researchers. It is recommended that future work focuses on the experimental determination of the properties outlined in this guide to provide a definitive and validated profile of this compound. Such data will be invaluable for its application in drug discovery and development.
References
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A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]
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Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]
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synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf. Der Pharma Chemica. [Link]
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Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. ResearchGate. [Link]
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Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PMC. [Link]
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